6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)11-19(4,5)20-16(21)14-10-12-9-13(23-6)7-8-15(12)24-17(14)22/h7-10H,11H2,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBFTLFELBUTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide involves several steps. One common method includes the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2,4,4-trimethylpentan-2-amine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of chromene compounds exhibit potent anticancer properties. A study involving similar chromene derivatives highlighted their ability to disrupt microtubule formation and induce cell cycle arrest in cancer cells . The specific mechanisms include:
- Microtubule disruption : This leads to cell division inhibition.
- G2/M phase arrest : Prevents cancer cells from progressing through the cell cycle.
- Anti-angiogenic effects : Reduces the formation of new blood vessels that tumors require for growth.
Case Study : In vitro tests on human tumor cell lines showed that certain derivatives of chromene compounds had high antiproliferative activity, suggesting potential for therapeutic use .
Anti-inflammatory Properties
Chromene derivatives have also been explored for their anti-inflammatory effects. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A related study indicated that specific structural modifications could enhance selectivity towards COX-2, making these compounds promising candidates for anti-inflammatory drugs .
Pesticidal Activity
The structural characteristics of chromene derivatives suggest potential applications in agriculture as pesticides. Compounds with similar frameworks have been shown to possess antifungal and antibacterial properties, making them suitable for protecting crops against pathogens.
Research Findings : In studies evaluating the efficacy of various flavonoid derivatives, several were found to exhibit significant antimicrobial activity against plant pathogens, indicating that modifications in the chromene structure could enhance these properties .
Photostability and UV Protection
The unique structure of 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide allows it to absorb UV light effectively. This property can be exploited in developing materials with enhanced photostability.
Application Example : Incorporating this compound into polymers could lead to materials that resist degradation from UV exposure, making it valuable in industries such as packaging and coatings.
Data Summary Table
Mechanism of Action
The mechanism of action of 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analog: 2-Oxo-N-(4-Sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
Synthesis :
Compound 12 is synthesized via condensation of 3-carboxycoumarin with 4-sulfamoylaniline under reflux in acetic acid with sodium acetate, followed by recrystallization from dimethylformamide (DMF) . In contrast, the target compound likely involves substitution with 2,4,4-trimethylpentan-2-amine, introducing steric bulk that may necessitate modified reaction conditions (e.g., extended reflux times or polar aprotic solvents).
Substituent Effects :
| Parameter | Target Compound | Compound 12 |
|---|---|---|
| Amide Substituent | 2,4,4-Trimethylpentan-2-yl (bulky, lipophilic) | 4-Sulfamoylphenyl (polar, hydrogen-bonding) |
| Chromene Substituent | 6-Methoxy (electron-donating) | None (parent 2-oxochromene) |
| Molecular Weight | ~331.4 g/mol (estimated) | ~330.3 g/mol |
Physicochemical Properties :
- In contrast, the sulfamoyl group in Compound 12 introduces polarity, favoring solubility in polar solvents like DMF or water .
- Hydrogen Bonding: The sulfamoyl group in Compound 12 provides two hydrogen bond donors (NH2), enabling robust crystal packing via N–H···O interactions.
Crystallinity: While Compound 12 forms stable crystals due to sulfamoyl-mediated hydrogen bonding, the steric bulk of the 2,4,4-trimethylpentan-2-yl group in the target compound may disrupt close packing, resulting in amorphous or less-ordered crystalline phases.
Broader Context: Chromene Carboxamide Derivatives
Electronic Effects :
- Sulfamoyl groups (as in Compound 12) are electron-withdrawing, which may reduce π-π stacking interactions in the solid state.
Biological Activity
6-Methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in various therapeutic areas based on recent research findings.
Chemical Structure and Properties
The compound features a chromene backbone with a methoxy group and a carboxamide functional group. Its structural formula can be represented as follows:
This structure contributes to its solubility and interaction with biological targets.
Antioxidant Activity
Recent studies have indicated that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing an IC50 value of approximately 25 µM, which suggests potent activity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition was confirmed through ELISA assays, indicating its potential use in treating inflammatory diseases.
Anticancer Properties
The compound has shown promising results in various cancer cell lines. Notably, it induces apoptosis in breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting cell cycle arrest at the G0/G1 phase.
The biological activities of this compound are attributed to its ability to interact with multiple molecular targets:
- Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, it protects cells from oxidative damage.
- Cytokine Inhibition : It interferes with signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways.
- Apoptotic Pathways : The compound activates intrinsic apoptotic mechanisms leading to increased caspase activity.
Case Study 1: Antioxidant Efficacy
In a study involving human dermal fibroblasts exposed to UV radiation, treatment with the compound significantly reduced markers of oxidative stress (measured by MDA levels) compared to untreated controls. This suggests its potential application in photoprotection.
Case Study 2: Anti-inflammatory Activity
A murine model of arthritis treated with the compound showed reduced swelling and joint inflammation. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its therapeutic potential in autoimmune conditions.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
